4-(2-Acetoxyethoxy)benzaldehyde
Description
4-(2-Acetoxyethoxy)benzaldehyde is a benzaldehyde derivative characterized by a substituted ethoxy chain at the para position of the aromatic ring. The ethoxy group is further functionalized with an acetoxy (acetyloxy) moiety, imparting unique chemical and physical properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. Its structure combines the reactivity of the aldehyde group with the hydrolytic sensitivity of the ester (acetoxy) group, making it valuable for controlled release or prodrug applications .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-formylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H12O4/c1-9(13)14-6-7-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
WPCZABWDRDXPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural analogs of 4-(2-Acetoxyethoxy)benzaldehyde vary in substituents on the ethoxy chain or benzene ring. Key examples include:
Key Observations:
- Polarity and Solubility: The acetoxy group in this compound increases lipophilicity compared to the hydroxyl group in 4-(2-Hydroxyethoxy)benzaldehyde, reducing water solubility but enhancing membrane permeability .
- Stability: The ester group in this compound is prone to hydrolysis under acidic/basic conditions, whereas the dioxane-containing analog () offers enhanced stability due to its cyclic ether structure .
Physicochemical Properties
Physical properties are influenced by substituent electronic and steric effects:
| Compound | Boiling Point (°C) | Density (g/cm³) | Predicted LogP* | Reactivity Highlights |
|---|---|---|---|---|
| This compound | ~385 (predicted) | 1.15–1.20 | 1.8 | Hydrolyzes to 4-(2-Hydroxyethoxy)benzaldehyde |
| 4-(2-Hydroxyethoxy)benzaldehyde | 290–300 | 1.25–1.30 | 0.5 | Forms hydrogen bonds; higher solubility |
| 4-(2-Phenoxyethoxy)benzaldehyde | >400 | 1.18–1.22 | 2.5 | High thermal stability due to aromaticity |
| 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde | 385.9±22.0 | 1.145±0.06 | 1.2 | Enhanced stability from dioxane ring |
*LogP values estimated using fragment-based methods.
Key Observations:
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